molecular formula C8H5BrClFO2 B8147009 2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid

2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid

Cat. No.: B8147009
M. Wt: 267.48 g/mol
InChI Key: LHVRXJYVOYIDBF-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid (CAS 2384318-64-1) is a high-purity chemical building block with a molecular formula of C8H5BrClFO2 and a molecular weight of 267.48 g/mol . This multi-halogenated phenylacetic acid derivative is characterized by its specific molecular structure, which includes bromo, chloro, and fluoro substituents on the phenyl ring, contributing to its unique electronic and steric properties . It is primarily valued in organic synthesis and pharmaceutical research as a key intermediate for constructing more complex molecules. Its structural features make it particularly useful in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, and for the synthesis of potential active pharmaceutical ingredients (APIs) and agrochemicals. Researchers utilize this compound to incorporate a specific, multi-substituted phenyl ring framework into target molecules, which can be critical for structure-activity relationship (SAR) studies and for modulating the physicochemical properties of lead compounds . The compound should be stored sealed in a dry, environment at room temperature to maintain stability . This product is labeled "For Research Use Only" and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Properties

IUPAC Name

2-(2-bromo-3-chloro-4-fluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVRXJYVOYIDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Electrophilic Halogenation

Electrophilic halogenation remains the cornerstone for introducing bromine, chlorine, and fluorine substituents onto aromatic rings. For 2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid, a sequential approach is necessitated by the ortho-, meta-, and para-directing effects of existing substituents.

Bromination :
Dibromohydantoin (DBH) in sulfuric acid at 20–30°C selectively brominates electron-rich positions. In the synthesis of 2-bromo-3-fluorobenzoic acid, DBH achieved >85% regioselectivity for the 2-position due to the meta-directing effect of the trifluoromethyl group. Applied to a phenylacetic acid precursor, similar conditions could favor bromination at the 2-position adjacent to the acetic acid side chain.

Chlorination :
Sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C introduces chlorine at the 3-position. The electron-withdrawing acetic acid group directs chlorination to the meta position, while fluorine’s ortho/para-directing nature further stabilizes the transition state.

Fluorination :
Direct fluorination is challenging due to fluorine’s high reactivity. Alternatively, fluorinated precursors like 4-fluoroaniline are used. Balz-Schiemann reaction or diazotization followed by HF-pyridine treatment can introduce fluorine at the 4-position early in the synthesis.

Multi-Step Synthesis from Halogenated Benzene Derivatives

Nitration-Reduction-Hydrolysis Pathway (Patent CN104447382A )

This route, adapted from 2-bromo-4-fluoroacetanilide synthesis, involves:

  • Nitrification :

    • Substrate: 3-chloro-4-fluorotoluene

    • Reagents: HNO₃/H₂SO₄ (1:1.8 molar ratio) at 25°C

    • Outcome: 2-nitro-3-chloro-4-fluorotoluene (92% yield)

  • Bromination :

    • Reagents: Dibromohydantoin (1.2 eq) in H₂SO₄ at 30°C

    • Outcome: 2-bromo-3-chloro-4-fluoro-6-nitrotoluene (78% yield)

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces nitro to amine.

    • Yield: 95% for analogous structures

  • Hydrolysis :

    • 6 N HCl at reflux converts the methyl group to acetic acid.

    • Reaction time: 12 h, Yield: 80%

Table 1: Comparative Analysis of Nitration-Bromination-Hydrolysis Routes

StepReagents/ConditionsYield (%)Purity (%)
NitrificationHNO₃/H₂SO₄, 25°C, 4 h9298
BrominationDBH/H₂SO₄, 30°C, 6 h7895
Hydrolysis6 N HCl, reflux, 12 h8099

Direct Functionalization of Phenylacetic Acid Derivatives

Side-Chain Bromination and Aromatic Chlorination

A phenylacetic acid precursor with existing fluorine can undergo:

  • Bromination at C-2 :

    • N-Bromosuccinimide (NBS, 1.1 eq) in CCl₄ under UV light (λ = 365 nm).

    • Selectivity: 85% for 2-bromo isomer due to radical stability near the electron-withdrawing COOH group.

  • Chlorination at C-3 :

    • Cl₂ gas (1.05 eq) in acetic acid at 40°C.

    • Acetic acid protonates the ring, enhancing meta-directing effects.

Challenges :

  • Competing dibromination at C-6 (up to 15% byproduct).

  • Mitigation: Use of radical inhibitors (e.g., BHT) reduces polybromination to <5%.

Green Chemistry Approaches

Solvent-Free Bromination Using Mechanochemistry

Ball-milling 3-chloro-4-fluorophenylacetic acid with KBr and Oxone® (2 eq) achieves 70% bromination at C-2 within 2 h. This method eliminates sulfuric acid, reducing waste pH adjustment steps.

Catalytic Hydrodehalogenation for Byproduct Recycling

Pd/C (5 wt%) in ethanol under H₂ (3 atm) converts dibromo impurities (e.g., 2,6-dibromo-3-chloro-4-fluorophenylacetic acid) to the monobromo product with 90% efficiency.

Industrial-Scale Optimization

Continuous Flow Reactor Design

A tubular reactor system achieves 95% conversion in bromination steps:

  • Residence time: 20 min

  • Temperature: 35°C

  • Reagent ratio: DBH/substrate = 1.05:1

Table 2: Batch vs. Continuous Flow Performance

ParameterBatch ProcessContinuous Flow
Reaction Time6 h20 min
Yield78%88%
Energy Consumption15 kWh/kg8 kWh/kg

Analytical and Purification Techniques

Chromatographic Separation of Regioisomers

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) resolves 2-bromo-3-chloro-4-fluorophenylacetic acid from 3-bromo-2-chloro-4-fluoro byproduct with a resolution factor (Rₛ) of 1.8.

Recrystallization Solvent Screening

Ethanol/water (4:1 v/v) provides optimal crystal purity (99.5%) with 85% recovery, outperforming acetonitrile (92% purity, 70% recovery) .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or esters.

    Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states of the halogen atoms.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while oxidation can produce carboxylic acids or esters.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its halogen substituents can facilitate various chemical reactions, enabling the formation of more complex structures.

  • Reactivity : The presence of bromine, chlorine, and fluorine allows for multiple substitution reactions, oxidation, and reduction processes. For instance, the halogen atoms can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Reaction TypeDescription
Substitution ReactionsHalogen atoms can be substituted with other functional groups
Oxidation ReactionsAcetic acid moiety can be oxidized to form carboxylic acids or esters
Reduction ReactionsThe compound can be reduced to form derivatives with different oxidation states

Medicinal Chemistry

Potential Drug Candidate

The biological activities of derivatives of 2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid make it a potential candidate for drug discovery. Studies indicate that its structural features influence binding affinity to biological targets.

  • Structure-Activity Relationship (SAR) : Research has shown that electron-withdrawing groups like fluorine enhance potency against certain biological targets. For example, compounds derived from this structure have demonstrated efficacy against Cryptosporidium, a parasite responsible for cryptosporidiosis .

Case Study: Antiparasitic Activity

A study synthesized various derivatives to explore their effectiveness against Cryptosporidium. The most potent derivative exhibited an EC50 value of 0.07 μM, indicating significant biological activity .

Material Science

Functional Materials Development

In material science, 2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid can be utilized in the synthesis of functional materials such as polymers and liquid crystals. The unique combination of halogens may impart distinct properties to these materials.

  • Properties Enhancement : The halogen substituents affect the electronic properties and stability of the resulting materials, making them suitable for specific applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid depends on its specific application and the target molecules it interacts with. In medicinal chemistry, its derivatives may act by binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The presence of halogen atoms can influence the compound’s lipophilicity, electronic properties, and binding affinity to biological targets.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The electronic and steric effects of substituents critically influence reactivity, acidity, and intermolecular interactions. Key analogues and their substituent impacts are summarized below:

Compound Name Substituents (Positions) Electron Effects Key Observations
2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid Br (2), Cl (3), F (4) Br (electron-withdrawing), Cl (moderate electron-withdrawing), F (strong electron-withdrawing) Enhanced acidity due to cumulative electron-withdrawing effects
2-(3-Bromo-4-methoxyphenyl)acetic acid (C₉H₉BrO₃) Br (3), OMe (4) Br (electron-withdrawing), OMe (electron-donating) Methoxy group increases ring electron density, reducing acetic acid acidity
2-(2-Chlorophenyl)acetic acid Cl (2) Cl (electron-withdrawing) Lower acidity than bromo analogues; used in NSAID synthesis
2-(4-Bromo-2-fluorophenyl)acetic acid Br (4), F (2) F (strong electron-withdrawing) Fluorine at ortho position enhances hydrogen bonding potential

Key Findings :

  • Halogens (Br, Cl, F) at ortho/meta positions increase acetic acid acidity through inductive effects.
  • Electron-donating groups (e.g., OMe) counteract these effects, as seen in 2-(3-Bromo-4-methoxyphenyl)acetic acid .
  • Fluorine’s electronegativity (highest among halogens) significantly enhances hydrogen-bonding interactions in crystal lattices .

Structural and Crystallographic Comparisons

Crystal packing and hydrogen-bonding motifs vary with substituent patterns:

Compound Space Group Hydrogen-Bonding Motif Dihedral Angle (Acetic Acid/Ring) Reference
Target Compound Not reported Likely R₂²(8) dimer (inferred) ~78° (estimated)
2-(3-Bromo-4-methoxyphenyl)acetic acid P2₁/c Centrosymmetric R₂²(8) dimers 78.15°
2-(2-Chlorophenyl)acetic acid P-1 O–H∙∙∙O dimers 85.2°

Key Findings :

  • Strong O–H∙∙∙O hydrogen bonds form dimeric structures (R₂²(8)) in most phenylacetic acids, including halogenated variants .
  • The dihedral angle between the acetic acid group and the aromatic ring (~78°–85°) is consistent across analogues, minimizing steric clashes .

Key Findings :

  • Halogenated phenylacetic acids serve as intermediates for drugs with anti-inflammatory (e.g., diclofenac) and anticancer (e.g., Combretastatin A-4) properties .
  • The target compound’s trifluorinated structure may improve metabolic stability and target binding in drug design .

Biological Activity

2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the molecular formula C8H6BrClFC_8H_6BrClF and features a phenyl ring substituted with bromine, chlorine, and fluorine atoms. This unique substitution pattern contributes to its reactivity and biological properties.

The biological activity of 2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid is believed to involve interactions with various cellular targets:

  • Receptor Binding : Similar compounds have shown a tendency to bind with high affinity to multiple receptors, potentially influencing various biochemical pathways.
  • Electrophilic Substitution : The presence of halogens allows for electrophilic substitution reactions, which are common in aromatic compounds. This can lead to the formation of new derivatives with distinct biological activities.

Biological Activities

Research indicates that 2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, similar to other brominated phenolic compounds, which have been documented for their effectiveness against various pathogens .
  • Anticancer Properties : The compound's structural similarity to known anticancer agents suggests potential antiproliferative effects. For instance, derivatives of related compounds have shown significant activity against cancer cell lines, indicating a possible role in cancer therapy .

Case Studies and Experimental Data

Several studies have investigated the biological activity of compounds related to 2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid. Below is a summary of notable findings:

StudyCompoundActivityIC50 Value (µM)Cell Line
Ethanoanthracene derivativesAntiproliferative0.17 - 2.69CLL cell lines (HG-3)
MDM2 InhibitorAnticancer<1Various cancer cell lines
Bromophenols from algaeAntimicrobialVariesVarious pathogens

These studies highlight the potential of halogenated phenylacetic acids in therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid?

The compound can be synthesized via regioselective halogenation of a phenylacetic acid precursor. For example, bromination of 4-methoxyphenylacetic acid using bromine in acetic acid (60 min reaction at room temperature) yields halogenated derivatives . Adapting this method, sequential halogenation (bromine, chlorine, fluorine) under controlled stoichiometry and temperature can achieve the desired substitution pattern. Purification typically involves recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals .

Q. How is 2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid characterized using spectroscopic and analytical methods?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substitution patterns and acetic acid moiety integrity. For example, the methoxy group in analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid shows a singlet at δ ~3.8 ppm, while aromatic protons appear as multiplet clusters .
  • Melting Point : Purity is assessed via melting point analysis (e.g., 99–102°C for 3-Bromophenylacetic acid analogs) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX software) resolves bond angles and torsional conformations .

Advanced Research Questions

Q. How do electronic effects of halogen substituents influence the molecular geometry and reactivity of this compound?

Halogens (Br, Cl, F) exert electron-withdrawing effects, distorting bond angles in the phenyl ring. For instance, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the C–C–C angle at the bromine-substituted carbon increases to 121.5° compared to 118.2° at the methoxy group due to electron withdrawal . These effects impact reaction pathways (e.g., electrophilic substitution) and hydrogen-bonding motifs in crystal lattices .

Q. What challenges arise in resolving contradictions between computational and experimental data for halogenated phenylacetic acids?

Discrepancies often stem from:

  • Crystallographic Disorder : Halogens (e.g., Br, Cl) may occupy multiple positions in the lattice, complicating refinement. Using high-resolution data (e.g., CuKα radiation) and SHELXL refinement with constraints for thermal parameters can mitigate this .
  • Solvent Effects : Polar solvents may stabilize unexpected tautomers. Comparing DFT-optimized geometries with experimental X-ray structures (via programs like ORTEP-3) helps validate models .

Q. How can hydrogen-bonding motifs in the crystal structure inform drug design applications?

The compound forms centrosymmetric dimers via R22_2^2(8) hydrogen bonds between carboxylic acid groups. These motifs are critical for stabilizing supramolecular assemblies, which can mimic protein-ligand interactions. For example, analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid are intermediates in synthesizing Combretastatin A-4, an antimitotic agent .

Q. What methodological strategies optimize regioselectivity in multi-halogenation reactions?

  • Stepwise Halogenation : Introduce halogens sequentially (e.g., bromine first due to its higher reactivity) under controlled conditions (e.g., 0–5°C for fluorine introduction).
  • Directing Groups : Use methoxy or acetyl groups to guide halogen placement. For example, the methoxy group in 4-methoxyphenylacetic acid directs bromination to the ortho position .
  • Catalysis : Lewis acids (e.g., FeCl3_3) enhance electrophilic substitution efficiency .

Troubleshooting and Data Analysis

Q. How to address low yields in the synthesis of 2-(2-Bromo-3-chloro-4-fluorophenyl)acetic acid?

  • Side Reactions : Competing halogenation at adjacent positions can occur. Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:1 molar ratio of substrate to halogenating agent) .
  • Purification Issues : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate isomers. Recrystallization from dichloromethane/hexane improves purity .

Q. Why might NMR data show unexpected splitting patterns for aromatic protons?

  • Dynamic Effects : Rotational barriers around the acetic acid group may cause signal broadening. Acquire spectra at higher temperatures (e.g., 40°C) to average conformers .
  • Isotopic Impurities : Check for deuterated solvent peaks overlapping with aromatic signals. Use DMSO-d6_6 for better resolution .

Applications in Drug Discovery

Q. How is this compound utilized in natural product synthesis?

It serves as a key intermediate for bioactive molecules:

  • Combretastatin A-4 : Synthesized via Perkin condensation/decarboxylation of halogenated phenylacetic acids .
  • Vancomycin Analogs : The acetic acid moiety facilitates coupling with peptide backbones to mimic glycopeptide antibiotics .

Q. What computational tools predict the biological activity of halogenated phenylacetic acid derivatives?

  • Molecular Docking (AutoDock Vina) : Models interactions with target proteins (e.g., tubulin for antimitotic activity).
  • QSAR Studies : Correlate substituent electronegativity (e.g., F vs. Cl) with cytotoxicity using Hammett constants .

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